molecular formula C10H12O2 B156375 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3-(1-methylethyl)- CAS No. 1946-74-3

2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3-(1-methylethyl)-

Cat. No. B156375
CAS RN: 1946-74-3
M. Wt: 164.2 g/mol
InChI Key: TUFYVOCKVJOUIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3-(1-methylethyl)-, also known as tropolone, is a cyclic organic compound with a seven-membered ring. Tropolone is widely used in the field of chemistry due to its unique properties, including its ability to form complexes with metal ions and its role as a chelating agent.

Mechanism Of Action

The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3-(1-methylethyl)- is not fully understood. It is believed that 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3-(1-methylethyl)- forms complexes with metal ions, which can then interact with biological molecules. Tropolone has been shown to inhibit the activity of several enzymes, including tyrosinase and acetylcholinesterase. Tropolone has also been shown to interact with DNA, which may contribute to its anti-tumor properties.

Biochemical And Physiological Effects

Tropolone has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to have anti-microbial properties, inhibiting the growth of several bacterial and fungal strains. Tropolone has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. Tropolone has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin, which may contribute to its skin-lightening properties.

Advantages And Limitations For Lab Experiments

Tropolone has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized. Tropolone also forms stable complexes with metal ions, which makes it useful as a chelating agent. However, 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3-(1-methylethyl)- has several limitations for lab experiments. It is highly reactive and can form complexes with other molecules in the sample, making it difficult to isolate. Tropolone is also toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3-(1-methylethyl)-. One area of research is the development of new metal complexes using 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3-(1-methylethyl)- as a ligand. These complexes may exhibit novel biological activities and could be used in the development of new drugs. Another area of research is the study of 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3-(1-methylethyl)-'s interactions with DNA. Understanding these interactions may lead to the development of new anti-tumor agents. Finally, the development of new methods for the synthesis of 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3-(1-methylethyl)- may lead to the production of more stable and less reactive derivatives.

Scientific Research Applications

Tropolone has been extensively studied in the field of chemistry due to its unique properties. It is widely used as a chelating agent and as a ligand in the synthesis of metal complexes. Tropolone complexes have been shown to exhibit a wide range of biological activities, including anti-microbial, anti-inflammatory, and anti-tumor properties. Tropolone has also been used in the development of new materials, such as polymers and dendrimers.

properties

CAS RN

1946-74-3

Product Name

2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3-(1-methylethyl)-

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

IUPAC Name

2-hydroxy-3-propan-2-ylcyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C10H12O2/c1-7(2)8-5-3-4-6-9(11)10(8)12/h3-7H,1-2H3,(H,11,12)

InChI Key

TUFYVOCKVJOUIR-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=O)C=CC=C1)O

Canonical SMILES

CC(C)C1=C(C(=O)C=CC=C1)O

Other CAS RN

1946-74-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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